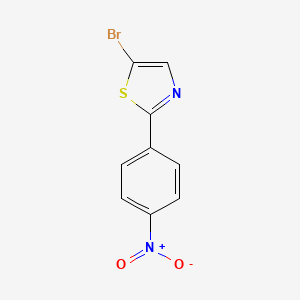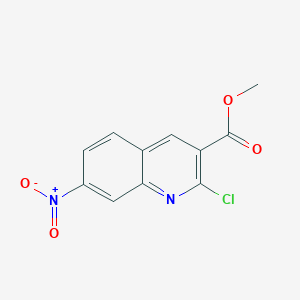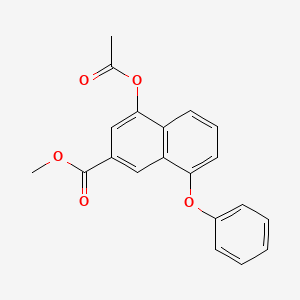
5-Bromo-2-(4-nitrophenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(4-nitrophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a nitrophenyl group at the 2-position of the thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-nitrophenyl)thiazole typically involves the bromination of a thiazole precursor. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the radical bromination of the methyl group of a thiazole derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can be substituted by other electrophiles.
Nucleophilic Substitution: The nitrophenyl group at the 2-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and other electrophiles.
Nucleophilic Substitution: Reagents such as amines and thiols are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .
科学的研究の応用
5-Bromo-2-(4-nitrophenyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
作用機序
The mechanism of action of 5-Bromo-2-(4-nitrophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular pathways, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-4-nitrophenylthiazole: Similar structure but with different substitution positions.
5-Chloro-2-(4-nitrophenyl)thiazole: Chlorine atom instead of bromine.
2-(4-Nitrophenyl)thiazole: Lacks the bromine atom at the 5-position
Uniqueness
5-Bromo-2-(4-nitrophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H5BrN2O2S |
|---|---|
分子量 |
285.12 g/mol |
IUPAC名 |
5-bromo-2-(4-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrN2O2S/c10-8-5-11-9(15-8)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChIキー |
VRFHDKJBJQHKQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(S2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)



![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)

